3,5-Dibromo-2-nitropyridine can be synthesized through various methods, with nitration of 3,5-dibromopyridine being a common approach. This involves treating 3,5-dibromopyridine with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids. [, ]
3,5-Dibromo-2-nitropyridine serves as a valuable building block in organic synthesis due to the presence of reactive bromine and nitro groups. These functional groups can undergo various substitution and coupling reactions to yield diversely substituted pyridine derivatives. []
3,5-Dibromo-2-nitropyridine is a chemical compound with the molecular formula and a molecular weight of approximately 281.89 g/mol. It is characterized by the presence of two bromine atoms and one nitro group attached to a pyridine ring. This compound typically appears as a yellow solid and has a melting point ranging from 92 to 96 °C. It is soluble in methanol and should be stored under inert gas conditions at low temperatures to maintain stability .
Several synthesis methods have been developed for 3,5-Dibromo-2-nitropyridine:
3,5-Dibromo-2-nitropyridine finds applications primarily in:
Interaction studies have shown that 3,5-Dibromo-2-nitropyridine can interact with various biological molecules due to its structural features. Its ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions that could influence therapeutic outcomes. Further studies are warranted to explore its interactions with proteins and other biomolecules comprehensively .
Several compounds share structural similarities with 3,5-Dibromo-2-nitropyridine. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
2,5-Dibromo-3-nitropyridine | 15862-37-0 | Similar structure but different bromine positioning |
5-Bromo-3-methyl-2-nitropyridine | 114042-02-3 | Contains a methyl group instead of bromine |
4-Bromo-3-nitropyridine | 610261-34-2 | Different substitution pattern on the pyridine ring |
3-Nitropyridine | 100-00-9 | Lacks bromine substituents entirely |
4-Nitro-3-bromopyridine | 610261-34-2 | Contains both nitro and bromo groups at different positions |
The uniqueness of 3,5-Dibromo-2-nitropyridine lies in its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds .
Irritant